molecular formula C13H14FN3O B13109057 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B13109057
M. Wt: 247.27 g/mol
InChI Key: HPBXDXCNYLNJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with piperidine and a suitable oxidizing agent to form the desired oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.

Scientific Research Applications

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of new drugs for treating various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-5-methyl-2-(piperidin-4-yl)thiazole
  • (4-Fluorophenyl)(piperidin-4-yl)methanone

Uniqueness

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole is unique due to its 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H14FN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-4,9,15H,5-8H2

InChI Key

HPBXDXCNYLNJDO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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